Home > Products > Screening Compounds P139299 > 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide -

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-6148858
CAS Number:
Molecular Formula: C19H24ClN3O4
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide)

Compound Description: Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist. It was initially developed for the treatment of obesity and related metabolic disorders but was withdrawn from the market due to concerns about psychiatric side effects. []

Relevance: Rimonabant serves as a structural basis for the development of improved radioligands for imaging brain CB1 receptors using positron emission tomography (PET). The compound 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is part of a series of derivatives designed to optimize CB1 receptor binding affinity and selectivity while reducing lipophilicity and improving metabolic stability. [] Both compounds share the core 1,5-diarylpyrazole-3-carboxamide structure, with variations primarily in the N-substituent and the aryl substituents at positions 1 and 5 of the pyrazole ring.

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: This compound is a derivative of rimonabant synthesized with the goal of improving CB1 receptor binding affinity and selectivity. It exhibited high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. []

Relevance: Similar to 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide, this compound is a rimonabant derivative. Both molecules share the 1,5-diarylpyrazole-3-carboxamide core. The key difference lies in the N-substituent, where 9n has a 1-cyanocyclohexyl group instead of the 2,2-dimethyltetrahydro-2H-pyran-4-yl group in the target compound. [] This structural variation highlights the exploration of different cyclic substituents at the amide nitrogen for optimizing CB1 receptor binding properties.

1-(2-Bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: This compound, also a derivative of rimonabant, exhibited high affinity for both CB1 receptors (Ki = 62 nM) and the translocator protein (TSPO) (Ki = 29 nM). []

Relevance: This molecule is highly relevant to 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide, as it features the 4-cyanotetrahydro-2H-pyran-4-yl group at the amide nitrogen, albeit without the two methyl substituents at the 2-position of the tetrahydropyran ring present in the target compound. [] This subtle structural difference leads to a significant shift in binding profile, highlighting the impact of even minor alterations on receptor selectivity.

Reference Links:

Properties

Product Name

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyloxan-4-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H24ClN3O4

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C19H24ClN3O4/c1-19(2)10-12(6-7-27-19)21-18(24)16-8-13(22-23-16)11-26-17-5-4-14(25-3)9-15(17)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

HIXXOLGPQILRCV-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)NC(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)OC)Cl)C

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)OC)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.